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Compound of Interest

Compound Name: 2-Cyclohexylphenol

Cat. No.: B093547 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylphenol (CAS No. 119-42-6), a key intermediate in the synthesis of various

chemical products, including pharmaceuticals and dyes. This document is intended for

researchers, scientists, and professionals in drug development, offering a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 2-Cyclohexylphenol. This information is crucial for substance

identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data of 2-
Cyclohexylphenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.20 - 1.55 m 6H
Cyclohexyl -CH₂ (3

groups)

1.70 - 1.90 m 4H
Cyclohexyl -CH₂ (2

groups)

3.15 - 3.40 m 1H Cyclohexyl -CH

4.80 - 5.20 br s 1H Phenolic -OH

6.75 - 7.25 m 4H Aromatic -CH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data of 2-
Cyclohexylphenol

Chemical Shift (δ) ppm Assignment

26.1 Cyclohexyl C4

27.0 Cyclohexyl C3, C5

32.1 Cyclohexyl C2, C6

37.9 Cyclohexyl C1

115.5 Aromatic C6

121.2 Aromatic C4

126.8 Aromatic C5

127.1 Aromatic C3

135.9 Aromatic C2

152.4 Aromatic C1 (-OH)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
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Table 3: Infrared (IR) Spectroscopy Peak List for 2-
Cyclohexylphenol

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

2930, 2850 Strong
Aliphatic C-H stretch

(cyclohexyl)

1600, 1490, 1450 Medium to Strong
Aromatic C=C skeletal

vibrations

1230 Strong C-O stretch (phenolic)

750 Strong
Ortho-disubstituted benzene

C-H bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data for 2-
Cyclohexylphenol

m/z Relative Intensity (%) Assignment

176 100 [M]⁺ (Molecular Ion)

133 40 [M - C₃H₇]⁺

107 60 [M - C₅H₉]⁺

94 80 [C₆H₅OH]⁺

77 30 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
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The data presented in this guide were obtained using standard analytical techniques. The

following protocols provide a detailed methodology for each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 2-Cyclohexylphenol.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-Cyclohexylphenol was dissolved in 0.5

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition:

A standard one-pulse sequence was used.

The spectral width was set to 12 ppm.

A 30-degree pulse was applied with a relaxation delay of 1 second.

16 scans were accumulated to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence was utilized.

The spectral width was set to 220 ppm.

A 30-degree pulse was applied with a relaxation delay of 2 seconds.

1024 scans were accumulated.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS (for ¹H) or

the solvent peak of CDCl₃ (for ¹³C).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 2-Cyclohexylphenol.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A small amount of 2-Cyclohexylphenol was finely ground with

potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin,

transparent pellet.

Acquisition:

The KBr pellet was placed in the sample holder of the spectrometer.

The spectrum was recorded in the range of 4000 to 400 cm⁻¹.

32 scans were co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum of a pure KBr pellet was subtracted from the

sample spectrum. The resulting spectrum was then analyzed for characteristic absorption

bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Cyclohexylphenol.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an

Electron Ionization (EI) source.

Sample Introduction: A dilute solution of 2-Cyclohexylphenol in dichloromethane was

injected into the GC.

GC Column: A 30 m x 0.25 mm DB-5ms capillary column.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then

ramped to 250°C at a rate of 10°C/min.
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MS Acquisition:

Ionization Mode: Electron Ionization (EI) at an electron energy of 70 eV.

Mass Range: The mass-to-charge ratio (m/z) was scanned from 40 to 400 amu.

Ion Source Temperature: 230°C.

Data Processing: The mass spectrum corresponding to the GC peak of 2-Cyclohexylphenol
was extracted and analyzed for the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-Cyclohexylphenol.
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Spectroscopic Analysis Workflow for 2-Cyclohexylphenol

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing
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Proposed Structure of
2-Cyclohexylphenol

Proton & Carbon Framework Functional Groups Molecular Weight & Fragmentation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclohexylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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